Scientific Field: Organic Chemistry
Summary of the Application: 1,3-Difluorobenzene is used as a starting material in the synthesis of differentially substituted resorcinol derivatives. Resorcinol derivatives are important in various fields of chemistry and materials science due to their diverse biological activities and their use in the synthesis of polymers and resins.
Methods of Application: The synthesis involves sequential nucleophilic aromatic substitution (S(N)Ar) reactions. The specific experimental procedures and technical details would depend on the particular resorcinol derivative being synthesized.
Scientific Field: Physical Chemistry
Summary of the Application: 1,3-Difluorobenzene is used in laser induced fluorescence matrix studies of its radical cation
Methods of Application: The radical cation of 1,3-Difluorobenzene is generated in a matrix and then studied using laser induced fluorescence
Results or Outcomes: The results of such studies can provide valuable insights into the properties and behavior of the 1,3-Difluorobenzene radical cation
Scientific Field: Medicinal Chemistry
Summary of the Application: 1,3-Difluorobenzene is used in the synthesis of 1,2,3-triazole containing fluconazole analogues
Methods of Application: The specific experimental procedures and technical details would depend on the particular fluconazole analogue being synthesized.
Results or Outcomes: The synthesis of fluconazole analogues can lead to the development of new antifungal medications
Scientific Field: Agricultural Chemistry
Summary of the Application: 1,3-Difluorobenzene is used in the preparation of pesticides such as Flucycloxuron and Diflubenzuro.
Methods of Application: The specific experimental procedures and technical details would depend on the particular pesticide being synthesized.
Scientific Field: Materials Science
Summary of the Application: 1,3-Difluorobenzene is used in the synthesis of liquid crystal materials. Liquid crystals find applications in displays, thermometers, and other devices.
Methods of Application: The specific experimental procedures and technical details would depend on the particular liquid crystal material being synthesized.
Scientific Field: Chemical Engineering
Summary of the Application: 1,3-Difluorobenzene is synthesized in a continuous-flow reactor.
Methods of Application: The continuous diazotization reactor is operated at 20 °C with a residence time of 10 s, and then diazonium salt reacts with NaH2PO2 at 25 °C with a residence time of 40 min.
Results or Outcomes: The total reaction time could be brought down to about 40 min, the yield of 1,3-difluorobenzene reached 90%, and the throughput of 2,4-difluoroaniline was 245 g/h.
1,3-Difluorobenzene, also known as meta-difluorobenzene, is an aromatic compound characterized by the presence of two fluorine atoms attached to a benzene ring at the 1 and 3 positions. Its molecular formula is with a molecular weight of approximately 114.09 g/mol. This compound exists as a colorless liquid at room temperature and has a boiling point ranging from 354 to 356 K . The structure of 1,3-difluorobenzene can be represented as follows:
textF \ C / \ C C \ / C-C | F
This compound is notable for its applications in various chemical syntheses and as an intermediate in the production of pharmaceuticals.
Several methods exist for synthesizing 1,3-difluorobenzene:
1,3-Difluorobenzene serves multiple purposes in various fields:
Interaction studies involving 1,3-difluorobenzene focus primarily on its reactivity with other chemical species. The presence of fluorine atoms significantly alters its electronic properties, making it an interesting subject for studies on electrophilic and nucleophilic reactions. Moreover, its interactions with biological systems are still under investigation to determine its safety and efficacy in pharmaceutical applications.
1,3-Difluorobenzene shares structural similarities with other difluorobenzenes and fluorinated aromatic compounds. Below is a comparison highlighting its uniqueness:
Compound | Molecular Formula | Unique Features |
---|---|---|
1,2-Difluorobenzene | Fluorines are adjacent (ortho position). | |
1,4-Difluorobenzene | Fluorines are opposite (para position). | |
Benzene | No fluorine substituents; baseline aromaticity. | |
Fluorobenzene | Single fluorine substituent; less reactivity compared to difluorinated variants. |
The unique positioning of the fluorine atoms in 1,3-difluorobenzene affects its physical properties and chemical reactivity compared to its ortho and para counterparts.
Flammable;Irritant